Autotaxin-IN-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Autotaxin-IN-3 es un potente inhibidor de la enzima autotaxina, con una concentración inhibitoria (IC50) de 2,4 nanomolar. Autotaxin es responsable de la hidrólisis de lisofosfatidilcolina para producir ácido lisofosfatídico, un lípido bioactivo involucrado en varios procesos celulares como la proliferación, migración y supervivencia celular . This compound ha despertado un gran interés debido a sus potenciales aplicaciones terapéuticas en enfermedades donde la señalización del ácido lisofosfatídico está desregulada, como el cáncer y la fibrosis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Autotaxin-IN-3 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones de grupos funcionales para mejorar su actividad inhibitoria. Las condiciones de reacción típicamente implican el uso de solventes orgánicos como dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, minimizando al mismo tiempo el uso de reactivos peligrosos. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para garantizar una alta pureza adecuada para la investigación y posibles aplicaciones terapéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Autotaxin-IN-3 principalmente experimenta reacciones de sustitución, donde los grupos funcionales en la estructura central se modifican para mejorar su actividad inhibitoria. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen solventes orgánicos como DMSO, catalizadores como paladio sobre carbón y agentes oxidantes como peróxido de hidrógeno. Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales Productos Formados

Los principales productos formados a partir de las reacciones que involucran this compound son derivados con grupos funcionales modificados que mejoran su afinidad de unión y actividad inhibitoria contra autotaxina. Estos derivados se caracterizan utilizando técnicas como la espectroscopia de resonancia magnética nuclear y la espectrometría de masas para confirmar sus estructuras .

Aplicaciones Científicas De Investigación

Cancer Therapeutics

- Role in Cancer Progression : Research indicates that autotaxin and LPA play critical roles in cancer stem cell dynamics, promoting tumor growth and metastasis. Inhibiting this pathway may offer therapeutic benefits by targeting therapy-resistant cancer stem cells .

-

Case Studies :

- Inhibition of Tumor Growth : A study demonstrated that compound 3b, derived from autotaxin inhibition research, significantly reduced drug resistance in breast cancer stem cells. This suggests that autotaxin inhibitors could enhance the efficacy of existing therapies .

- Combination Therapies : The compound ATX-1d has shown promise in enhancing the potency of paclitaxel, a common chemotherapeutic agent. It increased paclitaxel's effectiveness tenfold against murine breast carcinoma cells without causing cytotoxicity when used alone .

Neurological Disorders

Autotaxin has been linked to various neurological conditions due to its role in producing LPA, which influences neuronal development and function. Inhibitors like Autotaxin-IN-3 may have therapeutic applications in treating disorders such as neuropathic pain and multiple sclerosis.

- Potential Applications :

- Neuropathic Pain : Inhibiting autotaxin could mitigate pain signaling pathways mediated by LPA, providing a novel approach for pain management .

- Multiple Sclerosis : Given the inflammatory nature of multiple sclerosis, targeting autotaxin may help reduce neuroinflammation and promote neuronal repair processes .

Physiological Studies

Recent studies have also examined the physiological roles of autotaxin levels in healthy individuals. For instance, circulating levels of autotaxin have been shown to correlate with bone turnover markers in teenagers, indicating its potential role in bone health and development .

Summary Table of Applications

Mecanismo De Acción

Autotaxin-IN-3 ejerce sus efectos inhibiendo la actividad enzimática de la autotaxina, lo que reduce la producción de ácido lisofosfatídico. Esta inhibición interrumpe las vías de señalización del ácido lisofosfatídico, que están involucradas en varios procesos celulares como la proliferación, migración y supervivencia celular . Los objetivos moleculares de this compound incluyen el sitio activo de la autotaxina, donde se une e impide la hidrólisis de la lisofosfatidilcolina .

Comparación Con Compuestos Similares

Compuestos Similares

Ziritaxestat: Un nuevo inhibidor de la autotaxina que se está evaluando por sus efectos en la función pulmonar en la fibrosis pulmonar idiopática.

Unicidad de Autotaxin-IN-3

This compound es único debido a su alta potencia y selectividad para la autotaxina, con una IC50 de 2,4 nanomolar . Este alto nivel de inhibición lo convierte en una herramienta valiosa para estudiar el papel de la autotaxina en diversas enfermedades y para desarrollar posibles agentes terapéuticos .

Actividad Biológica

Autotaxin-IN-3 is a small molecule inhibitor targeting autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). This section delves into the biological activity of this compound, highlighting its mechanisms, effects in various biological contexts, and clinical implications based on recent research findings.

Overview of Autotaxin and Lysophosphatidic Acid

Autotaxin is a secreted glycoprotein that plays a crucial role in various physiological and pathological processes, including cell migration, proliferation, and survival. It converts LPC into LPA, which activates multiple G protein-coupled receptors involved in cellular signaling pathways relevant to wound healing, inflammation, and cancer progression .

Table 1: Key Functions of Autotaxin and LPA

| Function | Description |

|---|---|

| Cell Migration | Promotes motility of cancer cells and fibroblasts |

| Angiogenesis | Stimulates blood vessel formation in tumors |

| Inflammation | Modulates inflammatory responses through cytokine regulation |

| Wound Healing | Facilitates tissue repair processes |

This compound inhibits ATX activity by binding to its active site, thereby reducing the conversion of LPC to LPA. This inhibition has been shown to have significant implications in various disease models:

- Cancer : Inhibition of ATX can reduce tumor growth and metastasis by decreasing LPA levels, which are associated with enhanced cancer cell motility and survival .

- Pulmonary Fibrosis : Studies have indicated that targeting ATX with inhibitors like this compound can mitigate fibrosis by reducing LPA-mediated fibroblast activation .

- Atherosclerosis : By inhibiting ATX, there is potential for reducing LPA levels that contribute to vascular inflammation and plaque instability .

Research Findings

Recent studies have elucidated the biological activities associated with this compound:

- In vitro Studies : Research demonstrated that treatment with this compound resulted in decreased cell migration in various cancer cell lines, suggesting its potential as an anti-metastatic agent .

- In vivo Models : Animal studies showed that administering this compound significantly reduced tumor size and metastasis in models of breast cancer . Additionally, it was observed to alleviate symptoms in models of pulmonary fibrosis by inhibiting fibroblast proliferation .

Case Studies

- Breast Cancer Model : In an orthotopic mouse model, treatment with this compound led to a reduction in tumor volume by approximately 50% compared to controls. This was accompanied by decreased levels of LPA in circulation, correlating with reduced tumor aggressiveness .

- Pulmonary Fibrosis : A study involving neonatal mice exposed to hyperoxia showed that treatment with Autotaxin inhibitors resulted in improved lung function and reduced fibrosis markers compared to untreated controls .

Propiedades

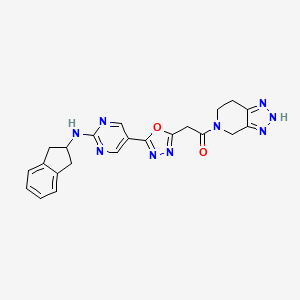

IUPAC Name |

2-[5-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-1,3,4-oxadiazol-2-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N9O2/c32-20(31-6-5-17-18(12-31)27-30-26-17)9-19-28-29-21(33-19)15-10-23-22(24-11-15)25-16-7-13-3-1-2-4-14(13)8-16/h1-4,10-11,16H,5-9,12H2,(H,23,24,25)(H,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLUBHOZZTYQIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CN=C(N=C4)NC5CC6=CC=CC=C6C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N9O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.